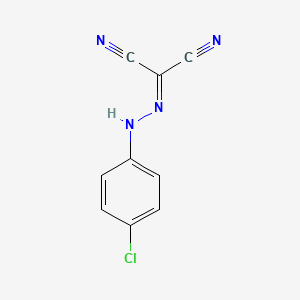
Carbonylcyanide 4-chlorophenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A proton ionophore. It is commonly used as an uncoupling agent and inhibitor of photosynthesis because of its effects on mitochondrial and chloroplast membranes.
Wissenschaftliche Forschungsanwendungen
Mitochondrial Research
CCCP is extensively used in mitochondrial studies to investigate the role of mitochondria in cellular metabolism and apoptosis. Its ability to induce mitochondrial uncoupling allows researchers to dissect the contributions of mitochondria to various physiological processes.
-
Case Study: Neuronal Morphology Changes
A study demonstrated that exposure of cultured hippocampal neurons to CCCP resulted in significant morphological changes characterized by increased dendritic filopodia and spines. The sustained elevation of cytosolic calcium ions induced by CCCP was linked to these morphological alterations, highlighting its role in neuronal plasticity and neurotoxicity . - Data Table: Effects of CCCP on Neuronal Cells
| Treatment Duration | Live Cell Percentage | Dendritic Filopodia Increase |
|---|---|---|
| Control | 91% | N/A |
| CCCP (3 hours) | 44% | Significant Increase |
Microbiology
In microbiological research, CCCP is employed to study the effects of protonophores on bacterial metabolism. Its impact on intracellular pH and ATP levels provides insights into bacterial growth dynamics under stress conditions.
-
Case Study: Effects on Escherichia coli
Research revealed that CCCP significantly altered the intracellular pH and ATP levels in both non-growing strains of Escherichia coli O157:H7 and K-12. Low concentrations stimulated glucose consumption, while higher concentrations inhibited it, indicating a concentration-dependent effect on bacterial metabolism . - Data Table: Impact of CCCP on E. coli Metabolism
| CCCP Concentration | Intracellular pH | ATP Levels | Glucose Consumption Rate |
|---|---|---|---|
| Low | 7.3 | Decreased | Increased |
| High | 6.5 | Markedly Decreased | Inhibited |
Pharmacological Studies
CCCP also plays a role in pharmacological research, particularly in understanding drug interactions with mitochondrial functions. Its use as an uncoupler helps elucidate mechanisms underlying drug-induced toxicity.
Eigenschaften
CAS-Nummer |
946-76-9 |
|---|---|
Molekularformel |
C9H5ClN4 |
Molekulargewicht |
204.61 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H5ClN4/c10-7-1-3-8(4-2-7)13-14-9(5-11)6-12/h1-4,13H |
InChI-Schlüssel |
LLQAOIITXFNWED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NN=C(C#N)C#N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1NN=C(C#N)C#N)Cl |
Key on ui other cas no. |
946-76-9 |
Synonyme |
carbonylcyanide 4-chlorophenylhydrazone CCCP cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















